Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is an organic compound known for its unique chemical structure and properties. It is typically a white to light yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with diethyl oxalate under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the cyclopentyl group, resulting in different chemical properties and reactivity.
1-Cyclopentyl-3,5-dimethylpyrazole: Similar structure but with methyl groups instead of ester groups, leading to different applications and biological activities.
Uniqueness
Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is unique due to its combination of the cyclopentyl group and ester functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound in both research and industrial applications .
Biological Activity
Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas including anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C11H14N2O4
- Molecular Weight : Approximately 238.24 g/mol
- Structure : It consists of a pyrazole ring with two carboxylate groups at positions 3 and 5, and a cyclopentyl group at position 1, enhancing its lipophilicity and biological interactions .
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .
- Case Study : A study demonstrated that derivatives of pyrazoles exhibited potent activity against human tumor cell lines, suggesting that this compound could similarly affect tumor growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Research Findings : Some pyrazole derivatives have shown effectiveness against a range of pathogens, indicating potential for this compound in treating infections .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile:
- Binding Affinity : Studies have utilized molecular docking to predict how this compound interacts with enzymes or receptors. These interactions are essential for determining its efficacy as a therapeutic agent .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to disease processes, further supporting its potential as a drug candidate .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Diethyl 1H-pyrazole-3,5-dicarboxylate | Two carboxyl groups on a pyrazole ring | Moderate anticancer activity |
Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate | Methyl substitution instead of ethyl | Enhanced lipophilicity |
Ethyl 1H-pyrazole-3-carboxylate | Single carboxyl group | Lower reactivity compared to diethyl derivative |
This table underscores the potential advantages of the cyclopentyl substitution in enhancing biological activity and interaction profiles compared to other derivatives.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
diethyl 1-cyclopentylpyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-3-19-13(17)11-9-12(14(18)20-4-2)16(15-11)10-7-5-6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
NOLYVYIOQLXLBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2CCCC2)C(=O)OCC |
Origin of Product |
United States |
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